

Iloperidone hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: Iloperidone hydrochloride

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Iloperidone Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone is a second-generation atypical antipsychotic agent approved for the management of schizophrenia in adults. Marketed under the brand name Fanapt, it exhibits a unique pharmacological profile characterized by high-affinity antagonism at serotonin 5-HT_{2A} and dopamine D₂ receptors. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for **iloperidone hydrochloride**.

Chemical Structure and Properties

Iloperidone hydrochloride is the hydrochloride salt of iloperidone. Its chemical structure is characterized by a piperidiny-1-benzisoxazole moiety linked to a methoxyacetophenone group.

Chemical Name (IUPAC): 1-(4-{3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one hydrochloride[1]

Chemical Formula: C₂₄H₂₈ClFN₂O₄

Molecular Weight: 462.94 g/mol

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of iloperidone and its hydrochloride salt is presented in the table below.

Property	Value	Reference(s)
Molecular Weight (Iloperidone free base)	426.48 g/mol	[2]
Melting Point (Iloperidone free base)	118-120 °C	
Solubility	Practically insoluble in water; very slightly soluble in 0.1 N HCl; freely soluble in chloroform, ethanol, and methanol.	

Pharmacological Properties

Iloperidone's therapeutic effects in schizophrenia are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] Its complex receptor binding profile contributes to its efficacy and side-effect profile.

Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (K_i , nM) of iloperidone for various neurotransmitter receptors. Lower K_i values indicate higher binding affinity.

Receptor Subtype	Iloperidone Ki (nM)	Reference(s)
Dopamine Receptors		
D ₂	6.3	[3]
D ₃	7.1	[3][4]
D ₄	25	[3][4]
Serotonin Receptors		
5-HT _{1a}	168	[3]
5-HT _{2a}	5.6	[3][4]
5-HT _{2c}	42.8	[4]
5-HT ₆	43	[3]
5-HT ₇	22	[3]
Adrenergic Receptors		
α ₁	0.36	[3]
Histamine Receptors		
H ₁	>100	[3]

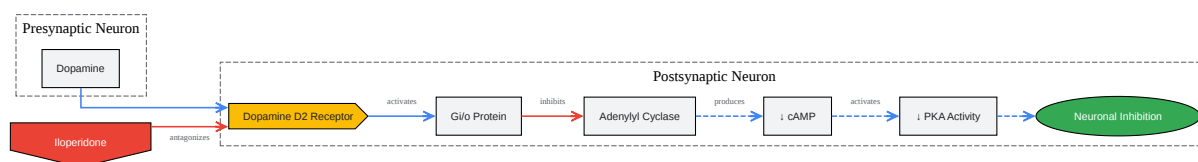
Pharmacokinetics

The pharmacokinetic profile of iloperidone has been well-characterized in human studies.

Parameter	Value (for CYP2D6 Extensive Metabolizers)	Reference(s)
Bioavailability (oral)	96%	[3][5]
Time to Peak Plasma Concentration (T_{max})	2–4 hours	[5]
Protein Binding	~97%	
Elimination Half-life	18–33 hours	[3][5]
Metabolism	Primarily hepatic via CYP2D6 and CYP3A4	[3][6][7]
Major Metabolites	P88 (reduced iloperidone), P95 (hydroxylated iloperidone)	[8]
Excretion	Urine (45.1–58.2%) and feces (19.9–22.1%)	[3]

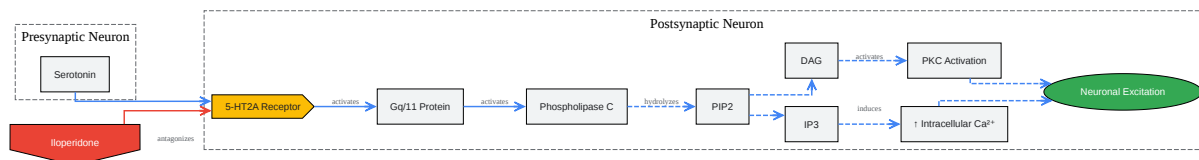
Signaling Pathways

Iloperidone's antagonism of dopamine D2 and serotonin 5-HT_{2A} receptors modulates downstream signaling cascades.



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Iloperidone's antagonism of the Dopamine D2 receptor signaling pathway.



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Iloperidone's antagonism of the Serotonin 5-HT2A receptor pathway.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

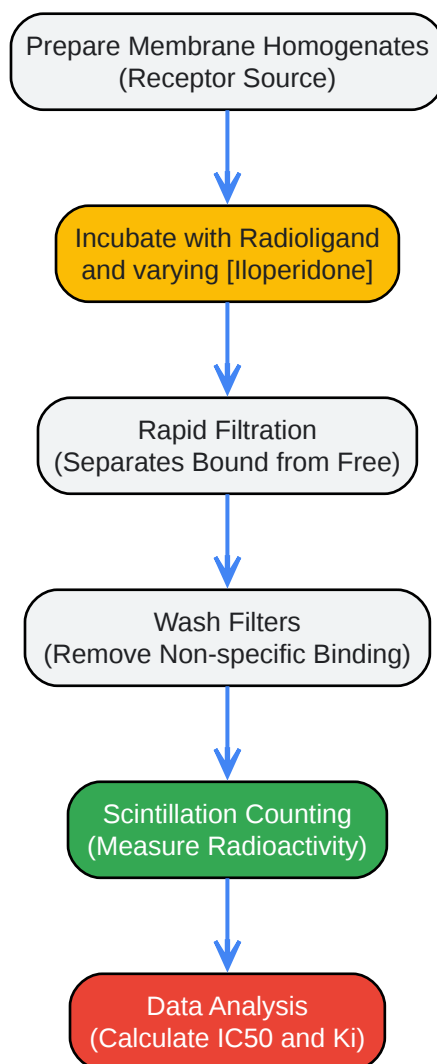
This protocol outlines the general steps for determining the binding affinity of iloperidone to a specific receptor using a competitive radioligand binding assay.[9]

Materials:

- Membrane Preparation: Homogenates from cells expressing the target receptor or from specific brain regions.
- Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ^3H or ^{125}I).
- Test Compound: **Iloperidone hydrochloride**.
- Assay Buffer: Buffer appropriate for the specific receptor binding assay.
- Wash Buffer: Ice-cold buffer to wash the filters.
- Glass Fiber Filters: To separate bound from unbound radioligand.
- Scintillation Counter: To measure radioactivity.

Procedure:

- Incubation: Incubate the membrane preparation with a fixed concentration of radioligand and varying concentrations of iloperidone.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Quantification: Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of iloperidone to determine the IC_{50} value (the concentration of iloperidone that inhibits 50% of specific radioligand binding). The K_i value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.^[9]



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Workflow for a competitive radioligand binding assay.

In Vitro Metabolic Stability Assay (General Protocol)

This protocol describes a general method for assessing the metabolic stability of iloperidone in human liver microsomes.

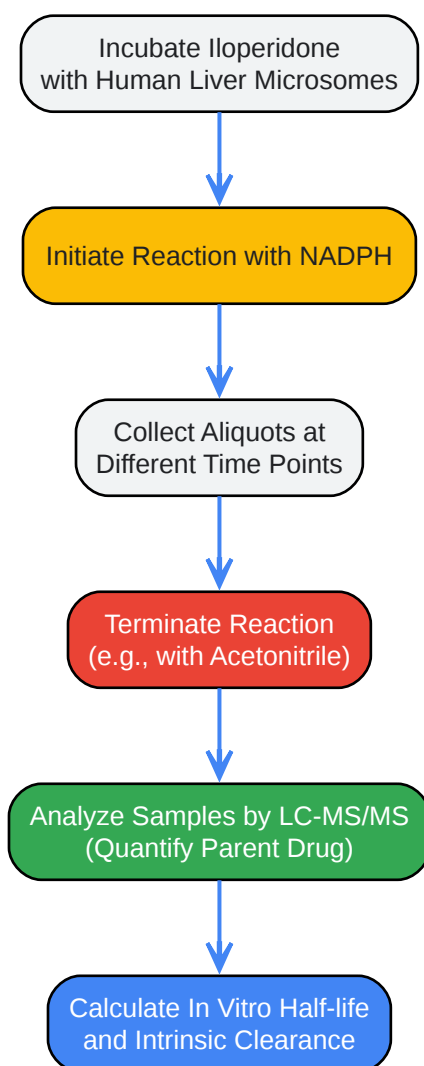
Materials:

- Human Liver Microsomes (HLMs): Pooled from multiple donors.
- Iloperidone: Test compound.

- NADPH Regenerating System: Cofactor for CYP450 enzymes.
- Phosphate Buffer: To maintain pH.
- Acetonitrile: To stop the reaction and precipitate proteins.
- LC-MS/MS System: For quantification of the parent compound.

Procedure:

- Incubation: Pre-incubate HLMs with iloperidone in phosphate buffer.
- Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
- Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination: Stop the reaction at each time point by adding cold acetonitrile.
- Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.
- Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of remaining iloperidone.
- Data Analysis: Plot the natural logarithm of the percentage of remaining iloperidone versus time to determine the elimination rate constant (k). The in vitro half-life ($t_{1/2}$) is calculated as $0.693/k$.



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Workflow for an in vitro metabolic stability assay.

Human Pharmacokinetic Study (Bioanalytical Method)

The following provides a summary of a validated LC-MS/MS method for the simultaneous determination of iloperidone and its major metabolites (P88 and P95) in human plasma.^{[10][11]}

Sample Preparation:

- Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction is used to isolate the analytes from plasma.^{[10][11]}

- Internal Standard: A deuterated analog of iloperidone is typically used as an internal standard.[10]

LC-MS/MS Analysis:

- Chromatography: Reversed-phase chromatography is employed for the separation of iloperidone and its metabolites.[10]
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection.[11]

Validation:

- The method is validated for linearity, accuracy, precision, recovery, and matrix effects according to regulatory guidelines.[10][11]

Conclusion

Iloperidone hydrochloride is an atypical antipsychotic with a well-defined chemical structure and a complex pharmacological profile. Its dual antagonism at dopamine D2 and serotonin 5-HT2A receptors is central to its therapeutic mechanism. The quantitative data on its physicochemical and pharmacokinetic properties, along with the detailed experimental methodologies provided in this guide, offer a valuable resource for researchers and professionals in the field of drug development and neuroscience. This comprehensive understanding is crucial for the rational design of new chemical entities and for optimizing the clinical use of iloperidone.

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